Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Description
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a halogenated pyrrolopyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₁₄BrClN₂O₂, with a molecular weight of 357.63 g/mol. The compound contains bromine and chlorine substituents at the 3- and 5-positions of the pyrrolopyridine core, respectively, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) . The Boc group enhances solubility and stability during synthetic modifications, while the halogen atoms enable cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Properties
Molecular Formula |
C12H12BrClN2O2 |
|---|---|
Molecular Weight |
331.59 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-chloropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3 |
InChI Key |
BBUNCZMLNAIVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolopyridine Core
The pyrrolopyridine scaffold is generally synthesized via base-mediated cyclization of appropriate precursors. According to research on related pyrrolopyridine systems, a two-step base-mediated approach is effective, avoiding the need for sulfonamide-mediated activation of anilinic cyclization precursors. This method involves:
- Starting from substituted aniline derivatives or related heterocycles.
- Treatment with a strong base such as lithium diisopropylamide (LDA) in an organic solvent like tetrahydrofuran (THF) at low temperatures (−78 °C to −40 °C) for 10 minutes to 2 hours to induce cyclization.
- This step yields the pyrrolopyridine core with high efficiency (up to 75% yield reported in similar scaffolds).
Selective Halogenation (Bromination and Chlorination)
Halogenation at specific positions (3-bromo and 5-chloro) is achieved by controlled electrophilic substitution reactions:
Bromination : Typically performed using bromine in chloroform or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out at low temperatures (0 °C to room temperature) for 10 to 60 minutes to ensure selective bromination at the 3-position. The presence of a base such as triethylamine or lithium diisopropylamide can facilitate the reaction.
Chlorination : Chlorination is often conducted using N-chlorosuccinimide (NCS) in solvents like tetrahydrofuran or N,N-dimethylformamide at ambient temperature for extended periods (18 to 24 hours). Dibenzoyl peroxide may be used as a radical initiator to aid the chlorination process, yielding 5-chloro substitution with high selectivity and yields around 85%.
Introduction of the tert-Butyl Ester Protecting Group
The tert-butyl ester group is introduced to protect the carboxylic acid functionality during subsequent synthetic steps. This is commonly done via esterification or carbamate formation:
Reaction of the pyrrolopyridine core bearing a free carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in THF or ethyl acetate solvent systems at room temperature for several hours (e.g., 3 hours).
This step yields the tert-butyl 1-carboxylate derivative with high purity and yield (~75-98% in related compounds).
Purification and Isolation
After each reaction step, the mixture is typically worked up by aqueous acidification (e.g., with 6N HCl), extraction with organic solvents such as ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
Final purification is achieved by column chromatography on silica gel using gradients of ethyl acetate in cyclohexane or other suitable eluents.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrrolopyridine core formation | Lithium diisopropylamide (LDA), base-mediated cyclization | Tetrahydrofuran (THF) | −78 °C to −40 °C | 10 min to 2 hours | ~75 | Base-mediated, avoids sulfonamide activation |
| Bromination | Bromine or N-bromosuccinimide (NBS), base | Chloroform, THF | 0 °C to room temperature | 10–60 minutes | High | Selective bromination at position 3 |
| Chlorination | N-chlorosuccinimide (NCS), dibenzoyl peroxide (initiator) | THF or DMF | Room temperature | 18–24 hours | ~85 | Radical chlorination at position 5 |
| tert-Butyl ester formation | Di-tert-butyl dicarbonate (Boc2O), triethylamine | THF, ethyl acetate | Room temperature | 3 hours | 75–98 | Protects carboxylic acid as tert-butyl ester |
| Purification | Acidification, extraction, silica gel chromatography | Ethyl acetate, cyclohexane | Room temperature | Variable | — | Standard organic workup and purification |
Detailed Reaction Scheme (Illustrative)
Cyclization to form 1H-pyrrolo[2,3-c]pyridine core:
Precursor amine + base (LDA) → pyrrolopyridine core intermediate
-
Pyrrolopyridine core + Br2 or NBS + base → 3-bromo-pyrrolopyridine
Selective chlorination at C-5:
3-bromo-pyrrolopyridine + NCS + dibenzoyl peroxide → 3-bromo-5-chloro-pyrrolopyridine
-
3-bromo-5-chloro-pyrrolopyridine-1-carboxylic acid + Boc2O + base → tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Research Findings and Perspectives
While specific studies on this compound are limited, analogs within the pyrrolopyridine family have been extensively studied as kinase inhibitors, including serum- and glucocorticoid-regulated kinase 1 (SGK-1) inhibitors and fibroblast growth factor receptor (FGFR) inhibitors. The halogenation pattern and ester protection are critical for tuning biological activity and improving pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and tools for studying biological processes at the molecular level.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound belongs to a family of tert-butyl-protected pyrrolopyridines with varying substituents. Key analogs and their distinctions are summarized below:
Key Observations:
Halogen Diversity : The target compound’s dual Br/Cl substitution contrasts with analogs bearing iodine (e.g., ) or methoxy groups. Bromine and chlorine enhance electrophilicity for nucleophilic aromatic substitution, while iodine facilitates radiolabeling .
Protecting Groups : Unlike silyl ethers (e.g., ), the Boc group in the target compound is acid-labile, enabling selective deprotection under mild conditions .
Molecular Weight : The target compound has a lower molecular weight (357.63 g/mol) compared to bulkier analogs like the silyl ether derivative (481.48 g/mol), improving pharmacokinetic properties in drug candidates .
Research and Patent Landscape
- Synthetic Protocols : The target compound’s synthesis likely parallels methods for tert-butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)pyridine-1-carboxylate, where hydrazine and acetic acid mediate key cyclization steps .
- Therapeutic Relevance : Brominated pyrrolopyridines are prioritized in kinase inhibitor development due to their ability to occupy hydrophobic ATP-binding pockets .
Biological Activity
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a compound of significant interest due to its biological activities, particularly in pharmacological applications. This article explores its biological activity, including its potential as an inhibitor for specific enzymes, its effects on cell lines, and other relevant research findings.
- Molecular Formula : C12H12BrClN2O2
- Molecular Weight : 331.59 g/mol
- CAS Number : 1198096-55-7
- Purity : 95% .
Biological Activity Overview
The compound exhibits a variety of biological activities, primarily focusing on its inhibitory effects on the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in several diseases, including Alzheimer's disease, cancer, and diabetes. Inhibition of this enzyme presents a potential therapeutic pathway for these conditions.
Inhibition of DYRK1A
The mechanism by which this compound exerts its biological effects involves interaction with the ATP-binding site of DYRK1A. The binding affinity was assessed using various biochemical assays, indicating a robust interaction that leads to the inhibition of kinase activity.
Antioxidant and Anti-inflammatory Properties
Research Study 1: DYRK1A Inhibition
In a study focused on the development of non-toxic DYRK1A inhibitors, this compound was identified as a lead compound. The study involved:
- Synthesis : The compound was synthesized through a multi-step process involving protective group chemistry.
- Testing : Enzymatic assays demonstrated potent inhibition with IC50 values in the low nanomolar range.
Research Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of this compound using various models:
- Cell Lines : BV2 microglial cells were treated with the compound.
- Results : Significant reductions in reactive oxygen species (ROS) levels were observed, indicating effective antioxidant activity.
Comparative Analysis with Other Compounds
| Compound Name | DYRK1A Inhibition (IC50) | Antioxidant Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Low nanomolar range | High | Significant |
| Control Compound A | High nanomolar range | Moderate | Moderate |
| Control Compound B | Micromolar range | Low | Minimal |
This table illustrates the superior biological activity of this compound compared to other compounds tested.
Q & A
Q. What are the common synthetic strategies for preparing tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate?
The synthesis typically involves halogenation of the pyrrolopyridine core followed by Boc (tert-butoxycarbonyl) protection. Bromine and chlorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation. The Boc group is added using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Similar methods are employed for analogous pyrrolopyridine derivatives, as seen in tert-butyl-protected halogenated pyrrolopyridines .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for initial purification. Recrystallization from solvents like ethanol or dichloromethane/hexane mixtures improves purity. X-ray crystallography can confirm structural integrity post-purification, as demonstrated in related pyrrolopyridine derivatives .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : H and C NMR to confirm regiochemistry of halogens and Boc placement. DEPT and 2D NMR (e.g., HSQC, COSY) resolve overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and halogen isotopic patterns .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, halogen positions, and Boc orientation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging intensity data to generate electron density maps. This method is critical when NMR data conflicts with proposed structures, as seen in crystallographic studies of tert-butyl-protected heterocycles .
Q. What cross-coupling reactions are feasible with the bromo and chloro substituents?
The bromo group undergoes Suzuki-Miyaura coupling with boronic acids (Pd catalysis) under mild conditions, while the chloro substituent may require stronger bases or specialized catalysts (e.g., Buchwald-Hartwig amination). The tert-butyl ester remains stable under these conditions. Boronate ester intermediates, as in tert-butyl 3-(dioxaborolane)pyrrolopyridine derivatives, highlight compatibility with cross-coupling strategies .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus static solid-state structures. Prioritize crystallographic data for regiochemical assignments, supplemented by computational modeling (DFT) to reconcile NMR chemical shifts. SHELX refinement protocols emphasize robust error analysis to minimize crystallographic ambiguities .
Q. What mechanistic insights can be gained from kinetic studies of halogen displacement?
Pseudo-first-order kinetics (monitored via HPLC or LC-MS) reveal rate dependencies on catalysts, solvents, and substituent electronic effects. Competitive experiments between bromo and chloro groups quantify relative reactivities. Computational studies (DFT) model transition states and activation barriers, aligning with experimental rate constants .
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?
The Boc group is acid-labile, cleaving under conditions like TFA/DCM. Stability tests (TGA/DSC) and pH-dependent degradation studies (monitored by NMR or HPLC) confirm its resilience in neutral/basic environments. This property enables selective deprotection in multi-step syntheses, as observed in related pyrrolopyridine scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
